molecular formula C9H18ClN B3055100 {Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride CAS No. 6303-64-6

{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride

Cat. No.: B3055100
CAS No.: 6303-64-6
M. Wt: 175.7 g/mol
InChI Key: PEWQLLOHRHFMOT-UHFFFAOYSA-N
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Description

{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClN. It is a derivative of bicyclo[2.2.2]octane, a bicyclic hydrocarbon, and contains a methanamine group. This compound is often used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride typically involves the reaction of bicyclo[2.2.2]octane derivatives with methanamine under specific conditions. One common method includes the use of a halogenated bicyclo[2.2.2]octane compound, which undergoes nucleophilic substitution with methanamine to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and strong bases are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride
  • 2-(trifluoromethyl)bicyclo[2.2.2]octan-2-yl]methanamine hydrochloride

Uniqueness

{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-bicyclo[2.2.2]octanylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-6-9-5-7-1-3-8(9)4-2-7;/h7-9H,1-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWQLLOHRHFMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334843
Record name AGN-PC-0JSAEM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6303-64-6
Record name NSC42841
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-0JSAEM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[2.2.2]octan-2-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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